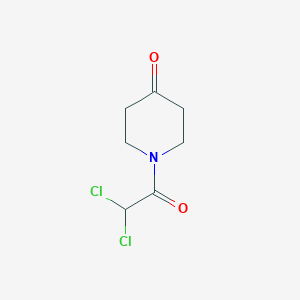

1-(Dichloroacetyl)piperidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

77919-40-5 |

|---|---|

Molecular Formula |

C7H9Cl2NO2 |

Molecular Weight |

210.05 g/mol |

IUPAC Name |

1-(2,2-dichloroacetyl)piperidin-4-one |

InChI |

InChI=1S/C7H9Cl2NO2/c8-6(9)7(12)10-3-1-5(11)2-4-10/h6H,1-4H2 |

InChI Key |

ULASXYYKSOPCSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Dichloroacetyl Piperidin 4 One and Its Analogues

Strategies for the Synthesis of the Piperidin-4-one Core

The piperidin-4-one ring is a valuable scaffold in medicinal chemistry and is a precursor to many complex molecules. chemrevlett.com Its synthesis can be achieved through several strategic approaches, including multicomponent reactions, cycloadditions, and condensations.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. researchgate.netresearchgate.net

One of the classic MCRs for synthesizing 4-piperidone (B1582916) derivatives is the Petrenko-Kritschenko piperidone synthesis . wikipedia.org This reaction typically involves the condensation of an aldehyde, a β-keto-acid derivative (like an acetonedicarboxylic acid ester), and ammonia (B1221849) or a primary amine. chemrevlett.comwikipedia.org Unlike the related Robinson-Schöpf synthesis which uses dialdehydes to form bicyclic tropinones, the Petrenko-Kritschenko reaction employs simpler aldehydes to yield monocyclic 4-piperidones. wikipedia.org

Modern variations have expanded the scope of MCRs for piperidone synthesis. For instance, a four-component reaction has been developed that combines an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile. researchgate.net This process generates a 2-azadiene intermediate in situ, which then undergoes an intermolecular Diels-Alder reaction with the dienophile to construct the piperidone ring with a high degree of complexity and stereochemical control. researchgate.netresearchgate.net Another one-pot, four-component approach uses diketene, a tosyl imine, an aldehyde, and a titanium tetrachloride (TiCl₄) catalyst to produce highly substituted piperid-4-ones. acs.org

| Reaction Name | Key Reactants | General Product | Reference |

|---|---|---|---|

| Petrenko-Kritschenko Reaction | Aldehyde, β-Keto-acid ester, Ammonia/Primary Amine | Substituted 4-Piperidone | chemrevlett.comwikipedia.org |

| Four-Component Diels-Alder | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | Complex Substituted 4-Piperidone | researchgate.net |

| Four-Component Condensation | Diketene, Tosyl imine, Aldehyde, TiCl₄ | 2,6-Disubstituted Piperid-4-one | acs.org |

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful tool for forming the C-N bonds necessary for heterocycle synthesis. ntu.edu.sgresearchgate.net The construction of the piperidin-4-one ring can be accomplished via a double aza-Michael addition strategy. dtic.mil

In this approach, a primary amine is added to two equivalents of an α,β-unsaturated carbonyl compound, such as methyl acrylate (B77674). dtic.milgoogle.com This is followed by an intramolecular cyclization, typically a Dieckmann condensation, to form the six-membered ring. Subsequent hydrolysis and decarboxylation yield the final 4-piperidone. dtic.mil A variation involves the reaction of a primary amine with a divinyl ketone (a dienone), where a double Michael addition leads directly to the formation of the piperidin-4-one ring. dtic.mil The reaction can be catalyzed by various means, including Lewis acids or even heterogeneous catalysts like copper-based metal-organic frameworks (MOFs). ntu.edu.sgresearchgate.net

Intramolecular aza-Michael additions are also prevalent, where the amine and the Michael acceptor are part of the same molecule, facilitating ring closure. researchgate.netrsc.org These reactions are categorized based on the nature of the Michael acceptor and the activation mode, providing routes to a wide array of piperidine (B6355638) and pyrrolidine (B122466) structures. ntu.edu.sgrsc.org

Manganese dioxide (MnO₂) is a versatile oxidizing agent that can facilitate one-pot cascade reactions to build complex heterocyclic systems. nih.gov While direct synthesis of simple piperidin-4-ones using this method is less common, MnO₂ is key in elegant one-pot syntheses of related fused heterocyclic systems, such as β-carbolines, which contain a piperidine-like core. nih.govd-nb.inforesearchgate.net

The general strategy involves a sequence of reactions initiated and promoted by MnO₂. nih.gov A typical cascade begins with the MnO₂-mediated oxidation of a primary alcohol to an aldehyde. nih.govresearchgate.net This in situ-generated aldehyde then undergoes condensation with an amine (like tryptamine) to form an imine. The imine intermediate subsequently cyclizes via a Pictet-Spengler type reaction, and the resulting tetrahydro-β-carboline is aromatized by the excess MnO₂ present in the reaction mixture. nih.govd-nb.info MnO₂ serves a dual purpose: oxidizing the initial alcohol and driving the final aromatization step. nih.gov This one-pot, multi-step process is efficient, minimizing the need for isolation of unstable intermediates. nih.gov

Condensation reactions are a cornerstone of piperidin-4-one synthesis, with the Mannich and Dieckmann reactions being the most prominent methods.

The Mannich reaction is a one-pot condensation involving an aldehyde (often an aromatic aldehyde), a ketone with at least one α-hydrogen (such as acetone, ethyl methyl ketone, or other dialkyl ketones), and an amine source, typically ammonium (B1175870) acetate. chemrevlett.comresearchgate.netresearchgate.net This method is widely used to prepare symmetrically or unsymmetrically substituted 2,6-diarylpiperidin-4-ones. chemrevlett.comresearchgate.net The reaction can be performed in various solvents, including greener options like deep eutectic solvents (DES). researchgate.net

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key step in a common route to 4-piperidones. dtic.mil The process starts with the Michael addition of a primary amine to two molecules of an acrylate ester. The resulting diester is then treated with a base (historically sodium metal in toluene) to induce ring closure, forming a piperidine ring with a keto group at the 4-position and a carboxylate group at the 3-position. dtic.milgoogle.com A final step of acidic hydrolysis and decarboxylation removes the ester group to afford the N-substituted 4-piperidone. dtic.milgoogle.com

| Reaction | Reactants | Intermediate/Product | Key Features | Reference |

|---|---|---|---|---|

| Mannich Reaction | Aldehyde, Ketone, Ammonium Acetate | Substituted 2,6-Diarylpiperidin-4-one | One-pot, multicomponent condensation. | chemrevlett.comresearchgate.net |

| Dieckmann Condensation | Diester (from primary amine + 2x acrylate) | β-Keto Ester | Intramolecular cyclization to form the ring. | dtic.milgoogle.com |

Dichloroacetylation Strategies for N-Substitution

Once the piperidin-4-one core is formed, the final step in the synthesis of the target compound is the introduction of the dichloroacetyl group at the nitrogen position.

The most direct method for introducing the dichloroacetyl moiety is through N-acylation using dichloroacetyl chloride (Cl₂CHCOCl). nih.gov This reaction involves treating the parent piperidin-4-one, which contains a secondary amine, with dichloroacetyl chloride, often in the presence of a base. chemrevlett.comresearchgate.net

The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. erciyes.edu.tr This addition is followed by the elimination of a chloride ion, forming the stable N-acyl bond. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, driving it to completion. researchgate.net This acylation is a standard and high-yielding transformation in organic synthesis. The synthesis of an analogue, 1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one, has been reported using this method, with recrystallization from ethanol (B145695) to purify the final product. chemrevlett.com

Optimization of Reaction Conditions for Dichloroacetylation

The acylation of piperidin-4-ones with dichloroacetyl chloride is a crucial step in the synthesis of the target compound and its analogues. The efficiency of this reaction is highly dependent on the reaction conditions. One established method involves reacting 3,5-bis(benzylidene)-4-piperidones with dichloroacetyl chloride to produce the corresponding 1-dichloroacetyl derivatives. nih.gov This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

A specific example of dichloroacetylation involves the reaction of 3,3-dimethyl-cis-2,6-diphenylpiperidin-4-one with dichloroacetyl chloride in anhydrous benzene. nih.gov The use of triethylamine as a base facilitates the reaction, which is stirred at room temperature for several hours. nih.gov The resulting product can then be purified by crystallization. nih.gov The choice of solvent and base, along with the reaction temperature and time, are critical parameters that are often optimized to maximize the yield and purity of the final product.

| Reactant | Reagent | Solvent | Base | Reaction Time | Product |

| 3,3-dimethyl-cis-2,6-diphenylpiperidin-4-one | Dichloroacetyl chloride | Anhydrous Benzene | Triethylamine | 7 hours | 1-Dichloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one |

Synthesis of 3,5-Bis(benzylidene)-1-(dichloroacetyl)piperidin-4-one Derivatives

The synthesis of 3,5-bis(benzylidene)-1-(dichloroacetyl)piperidin-4-one derivatives is a key area of investigation, primarily due to their potential applications in medicinal chemistry. nih.gov These compounds are typically prepared through a multi-step process.

Acid-Catalyzed Condensation Routes

A common and effective method for synthesizing the core 3,5-bis(benzylidene)piperidin-4-one structure is through an acid-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of piperidin-4-one, or its hydrochloride salt, with various aromatic aldehydes in the presence of an acid catalyst. nih.govresearchgate.net The use of concentrated hydrochloric acid is a documented condition for this transformation. researchgate.net The resulting 3,5-bis(benzylidene)piperidin-4-ones can then be acylated with dichloroacetyl chloride to yield the final desired products. nih.gov The reaction conditions, such as the choice of acid catalyst and solvent, can be varied to optimize the yield of the condensation products.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Piperidone.HCl | Aryl aldehydes | Concentrated HCl | 3,5-Bis(benzylidene)piperidin-4-ones |

Stereochemical Considerations in Derivative Synthesis

The stereochemistry of 3,5-bis(benzylidene)piperidin-4-one derivatives is an important aspect that influences their three-dimensional structure and potential biological activity. The piperidine ring in these compounds can adopt various conformations, such as a distorted boat conformation. nih.gov The orientation of the substituents on the piperidine ring and the exocyclic double bonds is a key stereochemical feature.

For instance, in the crystal structure of 1-dichloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one, the two phenyl rings are nearly perpendicular to each other. nih.gov The geometry of the benzylidene groups is typically in the E configuration, which is the more stable arrangement. The stereochemical outcome of the synthesis can be influenced by the reaction conditions and the nature of the substituents. Spectroscopic techniques, such as ¹H NMR, are crucial for elucidating the stereochemistry of the synthesized derivatives. researchgate.net

Derivatization Strategies for Expanding Chemical Space

To explore a wider range of chemical properties and potential applications, various derivatization strategies have been employed to modify the 1-(dichloroacetyl)piperidin-4-one scaffold.

Introduction of Carbohydrate Moieties

The incorporation of carbohydrate moieties into the this compound structure represents a significant strategy for expanding its chemical diversity. This approach can lead to the formation of novel glycosylated derivatives with potentially altered solubility, bioavailability, and biological targeting capabilities. While specific examples of direct glycosylation of this compound are not extensively detailed in the provided context, the general principle of introducing sugar units onto heterocyclic scaffolds is a well-established practice in medicinal chemistry.

| Aryl Aldehyde | Resulting Substituent on Benzylidene Group |

| 4-Nitrobenzaldehyde | 4-Nitro |

| 4-Methoxybenzaldehyde | 4-Methoxy |

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Dichloroacetyl Piperidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the precise connectivity and spatial arrangement of atoms within the 1-(dichloroacetyl)piperidin-4-one framework.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. In derivatives of this compound, the spectrum reveals distinct signals corresponding to the protons of the piperidine (B6355638) ring and the dichloroacetyl moiety.

The most characteristic signal in the ¹H NMR spectrum is a singlet observed for the proton of the dichloroacetyl group (-CO-CHCl₂). This proton is not coupled to any other protons, resulting in a single sharp peak. Its chemical shift is typically found in the downfield region due to the electron-withdrawing effect of the adjacent carbonyl group and the two chlorine atoms.

The protons on the piperidine ring exhibit more complex signals due to spin-spin coupling. The protons at the C2 and C6 positions (adjacent to the nitrogen atom) are deshielded by the electronegative nitrogen and the amide carbonyl, and their signals appear at a lower field compared to the protons at C3 and C5. These signals often present as multiplets due to coupling with their neighbors. For instance, in related N-acyl piperidin-4-ones, these protons resonate at distinct chemical shifts, reflecting their axial or equatorial positions, which are influenced by the ring's conformation.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CHCl₂ | 6.0 - 6.5 | Singlet (s) | Downfield due to adjacent C=O and Cl atoms. |

| Ring H (C2, C6) | 3.5 - 4.5 | Multiplet (m) | Deshielded by nitrogen and amide carbonyl. |

| Ring H (C3, C5) | 2.5 - 3.0 | Multiplet (m) | Adjacent to the ketone carbonyl group. |

Note: Exact chemical shifts and multiplicities can vary based on substitution and solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound derivatives gives rise to a distinct signal.

The spectrum is characterized by two signals in the carbonyl region. The signal for the ketone carbonyl carbon (C4) is typically found further downfield (around 200-208 ppm) compared to the amide carbonyl carbon of the dichloroacetyl group (around 165 ppm). The carbon atom of the dichloroacetyl group (-CHCl₂) appears at approximately 65-70 ppm. The piperidine ring carbons (C2, C6, C3, C5) resonate in the range of 40-60 ppm. The chemical shifts of C2 and C6 are influenced by the N-acyl group, while C3 and C5 are affected by the adjacent C4 ketone. researchgate.netresearchgate.net

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Ketone, C4) | 200 - 208 | Characteristic of a six-membered ring ketone. |

| C=O (Amide) | ~165 | Part of the N-dichloroacetyl group. |

| -CHCl₂ | 65 - 70 | Shielded relative to carbonyls but deshielded by chlorine. |

| Ring C (C2, C6) | 40 - 55 | Adjacent to the nitrogen atom. |

| Ring C (C3, C5) | ~40 | Adjacent to the ketone group. |

Note: Data derived from analysis of similar N-acyl piperidin-4-one structures. researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques are crucial for making unambiguous assignments of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would display cross-peaks connecting the signals of the C2 protons with the C3 protons, and the C5 protons with the C6 protons, confirming the connectivity within the piperidine ring. The absence of any correlation to the -CHCl₂ singlet would confirm its isolated nature. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would show a cross-peak connecting the ¹H signal of the -CHCl₂ proton to the ¹³C signal of the -CHCl₂ carbon. Similarly, it would link the proton signals at C2/C6 and C3/C5 to their respective carbon signals, allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum. researchgate.net

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

The FT-IR spectrum of this compound derivatives is dominated by strong absorption bands corresponding to the two carbonyl groups.

Ketone C=O Stretch: The stretching vibration of the ketone carbonyl in the piperidine ring (C4=O) typically appears as a strong, sharp band around 1710-1725 cm⁻¹. researchgate.net

Amide C=O Stretch: The amide carbonyl of the N-dichloroacetyl group exhibits its stretching vibration at a lower frequency, generally in the range of 1650-1670 cm⁻¹. This shift to lower wavenumber is due to the resonance effect involving the nitrogen lone pair, which gives the C-N bond partial double bond character and weakens the C=O bond.

C-N Stretch: The stretching vibration of the C-N bond is typically observed in the region of 1200-1350 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibrations are found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone Carbonyl | C=O Stretch | 1710 - 1725 | Strong |

| Amide Carbonyl | C=O Stretch | 1650 - 1670 | Strong |

| Amide | C-N Stretch | 1200 - 1350 | Medium |

| Dichloroacetyl | C-Cl Stretch | 600 - 800 | Medium-Strong |

The introduction of the N-dichloroacetyl group has profound conformational consequences for the piperidine ring. While simple piperidin-4-ones often prefer a stable chair conformation, N-acylation introduces significant steric strain. To alleviate this, the ring often adopts a non-chair conformation, such as a distorted boat or a twist-boat form. researchgate.netnih.gov

This conformational change is driven by the electronic requirements of the amide group. The nitrogen atom in the N-dichloroacetyl moiety becomes sp² hybridized to facilitate delocalization of its lone pair into the amide carbonyl group. nih.govresearchgate.net This results in a planar or near-planar arrangement of the atoms (O=C-N-C), which is sterically incompatible with a standard chair conformation.

Vibrational spectroscopy is sensitive to these conformational changes. Different conformers (e.g., chair vs. boat) have distinct sets of vibrational modes, which can lead to shifts in peak frequencies or the appearance of new bands in both the FT-IR and FT-Raman spectra. Computational studies, often using Density Functional Theory (DFT), are frequently paired with experimental vibrational spectra to predict the vibrational frequencies for different possible conformations. researchgate.netresearchgate.net By comparing the calculated spectra for the boat, twist-boat, and chair forms with the experimental data, the predominant conformation of the molecule in the solid state or in solution can be determined. For many N-acyl piperidin-4-one derivatives, studies have confirmed that a distorted boat conformation is the most stable arrangement. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. In the analysis of this compound derivatives, the molecular ion peak (M+) provides the molecular weight of the compound. For instance, in the mass spectrum of 1,1-dichloroethane, a related chlorinated compound, the molecular ion peaks are observed at m/z 98 and 100, corresponding to the presence of the 35Cl and 37Cl isotopes. docbrown.info The relative abundance of these isotopic peaks often provides a clear indication of the number of chlorine or bromine atoms in a molecule. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for amides, a key functional group in this compound, often involve cleavage adjacent to the carbonyl group. libretexts.org For primary amides, a base peak resulting from the McLafferty rearrangement is frequently observed. libretexts.org In the case of piperidine derivatives, α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. miamioh.edu This process typically involves the preferential loss of the largest alkyl group attached to the nitrogen. miamioh.edu For cyclic amines like piperidine, the molecular ion peak is usually strong, and a peak at M-1, corresponding to the loss of a hydrogen atom, is common. miamioh.edu

The fragmentation of this compound and its derivatives would be expected to exhibit a combination of these patterns. The dichloroacetyl group would likely lead to characteristic fragments containing one or two chlorine atoms. For example, the ion [CH3CH35Cl]+ has been identified at m/z 63 in the mass spectrum of 1,1-dichloroethane. docbrown.info The piperidin-4-one ring would likely undergo α-cleavage and other ring fragmentations. The specific fragmentation pattern would be influenced by the substituents on the piperidine ring.

Table 1: Common Mass Spectrometry Fragmentation Patterns

| Functional Group | Common Fragmentation Patterns | Reference |

| Amides | Cleavage next to C=O, McLafferty rearrangement | libretexts.org |

| Aliphatic Amines | α-cleavage, loss of the largest alkyl group | miamioh.edu |

| Cyclic Amines | Strong M+ peak, M-1 peak | miamioh.edu |

| Halides | Characteristic isotopic peaks for Cl and Br | libretexts.org |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides definitive information about the solid-state, three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and conformational details. Studies on several derivatives of this compound have revealed intricate structural features.

The conformation of the central piperidine ring is a key structural determinant. In several reported crystal structures of this compound derivatives, the piperidine ring adopts a non-chair conformation. Specifically, a distorted boat conformation has been observed in:

1-Dichloro-acetyl-3,3-dimethyl-2,6-diphenyl-piperidin-4-one. nih.gov

1-Dichloroacetyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one. nih.gov

1-(2,2-Dichloroacetyl)-3-ethyl-2,6-diphenylpiperidin-4-one. researchgate.net

1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one. chemrevlett.com

1-Dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one. researchgate.net

In contrast, a twist-boat conformation was reported for 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidine-4-one. chemrevlett.com The specific conformation adopted is influenced by the nature and substitution pattern of the groups attached to the piperidine ring.

Table 2: Piperidine Ring Conformation in this compound Derivatives

| Compound | Piperidine Ring Conformation | Reference |

| 1-Dichloro-acetyl-3,3-dimethyl-2,6-diphenyl-piperidin-4-one | Distorted Boat | nih.gov |

| 1-Dichloroacetyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one | Distorted Boat | nih.gov |

| 1-(2,2-Dichloroacetyl)-3-ethyl-2,6-diphenylpiperidin-4-one | Distorted Boat | researchgate.net |

| 1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one | Distorted Boat | chemrevlett.com |

| 1-Dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one | Distorted Boat | researchgate.net |

| 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidine-4-one | Twist-Boat | chemrevlett.com |

In derivatives containing phenyl substituents, their orientation relative to the piperidine ring is a significant structural feature.

In 1-dichloro-acetyl-3,3-dimethyl-2,6-diphenyl-piperidin-4-one, the two phenyl rings are nearly perpendicular to each other, with a dihedral angle of 86.12 (7)°. nih.gov Similarly, in 1-(2,2-dichloroacetyl)-3-ethyl-2,6-diphenylpiperidin-4-one, the two phenyl rings are approximately perpendicular, with a dihedral angle of 86.5 (1)° [82.8 (2)°]. researchgate.net

For 1-dichloroacetyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one, the phenyl rings at the 2- and 6-positions make angles of 87.9 (7)° and 70.8 (9)° with the best plane of the piperidine ring, and the dihedral angle between the two phenyl rings is 54.01 (1)°. nih.gov In the case of 1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one, the phenyl rings are oriented at angles of 84.3 (1)° and 76.8 (1)° with respect to the best plane of the piperidine ring. researchgate.net

Table 3: Phenyl Ring Orientations in this compound Derivatives

| Compound | Phenyl Ring Dihedral Angles/Orientations | Reference |

| 1-Dichloro-acetyl-3,3-dimethyl-2,6-diphenyl-piperidin-4-one | Dihedral angle between phenyl rings: 86.12 (7)° | nih.gov |

| 1-Dichloroacetyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one | Angle with piperidine plane: 87.9 (7)° and 70.8 (9)°; Dihedral angle between phenyl rings: 54.01 (1)° | nih.gov |

| 1-(2,2-Dichloroacetyl)-3-ethyl-2,6-diphenylpiperidin-4-one | Angle with piperidine plane: 65.4 (1)° and 89.2 (1)°; Dihedral angle between phenyl rings: 86.5 (1)° | researchgate.net |

| 1-Dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one | Angle with piperidine plane: 84.3 (1)° and 76.8 (1)° | researchgate.net |

Hydrogen bonding plays a crucial role in stabilizing the crystal structures of these compounds. Both intermolecular and intramolecular hydrogen bonds have been identified.

In 1-dichloro-acetyl-3,3-dimethyl-2,6-diphenyl-piperidin-4-one, molecules are linked into centrosymmetric dimers by pairs of bifurcated C-H···O hydrogen bonds, and an intramolecular C-H···O interaction is also present. nih.gov The crystal structure of 1-dichloroacetyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one reveals that molecules are connected by C-H···O and C-H···Cl interactions, forming layers. nih.gov

Similarly, in 1-(2,2-dichloroacetyl)-3-ethyl-2,6-diphenylpiperidin-4-one, adjacent molecules are linked by a network of C-H···O interactions. researchgate.net The crystal packing of 1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one is stabilized by C-H···O types of intra- and intermolecular interactions, which link the molecules into a chain. researchgate.net The presence of intramolecular C-H···O hydrogen bonds has also been noted as a factor influencing the conformation of other piperidine-related structures. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Dichloroacetyl Piperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. For a molecule like 1-(Dichloroacetyl)piperidin-4-one, DFT would be instrumental in optimizing its three-dimensional geometry and understanding its electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

No specific DFT studies on this compound have been found. In analogous, but more complex, substituted piperidin-4-ones, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. For instance, in related compounds, the piperidine (B6355638) ring has been shown to adopt various conformations, such as a distorted boat or chair form. nih.govnih.gov The nitrogen atom's hybridization and the degree of electron delocalization in the amide linkage are also key parameters that would be determined through DFT. nih.gov

Calculation of Molecular Descriptors (e.g., Electronic, Thermodynamic)

The calculation of molecular descriptors provides valuable insights into the physicochemical properties of a compound. Electronic descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for predicting a molecule's reactivity and stability. nih.gov Thermodynamic descriptors such as enthalpy of formation and Gibbs free energy would quantify the molecule's stability. While these have been calculated for other piperidin-4-one derivatives, specific data for this compound is not available.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules.

Conformational Analysis and Stability Predictions

For this compound, conformational analysis would be critical to identify the most stable arrangement of its atoms in space. The piperidine ring can exist in several conformations, and the bulky dichloroacetyl group at the nitrogen would significantly influence the preferred geometry. Such studies, while performed on substituted analogs, are absent for the title compound. nih.govresearchgate.net

Potential Energy Surface Scanning

Potential energy surface (PES) scanning is a computational technique used to explore the energy changes associated with the rotation around specific bonds. For this compound, a PES scan around the N-C(O) bond would be particularly informative to understand the rotational barrier and the conformational preferences of the dichloroacetyl group relative to the piperidine ring. This information is currently unavailable.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a biological target. There are no published molecular docking studies specifically involving this compound. Docking studies on other piperidin-4-one derivatives have been conducted to explore their potential as anticancer, anti-Alzheimer's, and antiviral agents. nih.govresearchgate.net

Ligand-Protein Interaction Prediction

Predicting how a small molecule (ligand) like this compound will bind to a protein is a cornerstone of computational drug design. This process, often accomplished through molecular docking, simulates the interaction between a ligand and a protein's binding site to determine the preferred binding orientation and conformation. researchgate.netresearchgate.net Such predictions are crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level.

The prediction of ligand-protein interactions involves several computational strategies. Molecular docking is a primary tool, which places the ligand into the binding site of a protein and evaluates the fit. nih.gov For derivatives of the piperidin-4-one scaffold, docking studies have been successfully used to elucidate binding modes with various protein targets. For instance, research on piperidin-4-one oxime picrates involved docking studies to understand their interactions with proteins, complementing experimental biological activity data. tandfonline.comresearchgate.net Similarly, in a study targeting Helicobacter pylori, thousands of 2,6-diphenyl piperidone derivatives were theoretically designed and docked against the 2B7N protein to identify potential lead molecules. researchgate.net

In the case of this compound, a typical docking protocol would involve:

Preparation of the Ligand : The 3D structure of this compound would be generated and optimized to find its most stable, low-energy conformation.

Preparation of the Protein Target : A protein of interest would be selected, and its 3D structure, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation : A docking algorithm would then systematically sample different orientations and conformations of the ligand within the protein's binding site.

The interactions stabilizing the complex are then analyzed. These often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, studies on piperidine derivatives as sigma (σ₁) receptor ligands revealed that the protonated piperidine nitrogen atom could form key salt bridge interactions with acidic residues like Glu172 in the receptor's binding pocket. nih.gov The dichloroacetyl group on this compound, with its electronegative chlorine atoms and carbonyl group, would be predicted to be a key participant in forming hydrogen bonds or other polar interactions.

Binding Affinity and Scoring Functions

Following the prediction of the binding pose, the next critical step is to estimate the binding affinity, or the strength of the interaction between the ligand and the protein. This is accomplished using scoring functions, which are mathematical models that approximate the free energy of binding. A lower (more negative) binding energy value typically indicates a more stable and potent ligand-protein complex.

Various studies on piperidine analogs highlight the application of these methods. In a study of piperine (B192125) analogs targeting the Akt1 kinase domain, molecular docking was used to calculate binding affinities (in kcal/mol). The results showed that several analogs had favorable binding affinities, comparable to or better than standard drugs, indicating strong binding potential. nih.gov Another study on piperidine derivatives targeting the σ₁ receptor employed Molecular Dynamics (MD) simulations followed by the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach to calculate the ligand/protein free energy of binding (ΔG_bind). nih.gov

For this compound, a scoring function would evaluate the docked pose based on various energetic terms. The resulting score would provide a quantitative estimate of its binding affinity for a given target. Below is an illustrative table showing typical binding affinity data from docking studies of related piperidine compounds against different protein targets.

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperine Analog (pip2) | Akt1 Kinase Domain (2UZS) | -6.0 | Arg86, Lys14, Asn53 |

| Piperine Analog (pip3) | Akt1 Kinase Domain (2UZS) | -5.8 | Lys17, Tyr18, Leu52 |

| Piperine Analog (pip4) | Akt1 Kinase Domain (2UZS) | -5.9 | Ile19, Asn54 |

| 2,6-diphenyl piperidone derivative | H. pylori Protein (2B7N) | -8.5 | Not Specified |

This table is illustrative and based on data for piperine analogs and piperidone derivatives, not this compound itself. Data sourced from studies on related compounds. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds. scispace.com

Development of QSAR Models for Predictive Activity

The development of a QSAR model is a systematic process. For a series of compounds including piperidine derivatives, this would involve:

Data Collection : Assembling a dataset of compounds with measured biological activity (e.g., toxicity, inhibitory concentration).

Descriptor Calculation : Calculating a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., spatial and electronic properties). nih.gov

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machine, Neural Networks) to build a mathematical equation linking the descriptors to the biological activity. nih.govmdpi.com

Validation : Rigorously validating the model's robustness and predictive power using internal and external validation techniques. researchgate.net

Several QSAR models have been developed for piperidine derivatives. One study focused on predicting the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. nih.govtandfonline.com Using 2D topological descriptors, researchers developed models with high determination coefficients (r²) on both training (r² > 0.85) and test sets (r² > 0.8), indicating strong predictive ability. nih.govscispace.com Another study developed QSAR models for the cardiotoxicity of piperidine derivatives using the Monte Carlo method, achieving excellent predictive potential with determination coefficients between 0.90 and 0.94 for the external validation set. mdpi.com

A hypothetical QSAR model for a series of compounds including this compound might look like this:

Predicted Activity (e.g., pIC50) = c0 + (c1 * Descriptor A) - (c2 * Descriptor B) + (c3 * Descriptor C)

Where c0, c1, c2, c3 are coefficients determined by the regression analysis, and Descriptors A, B, and C are specific molecular properties.

| Study Focus | Compound Class | Modeling Method | Validation (r² test set) | Number of Compounds |

|---|---|---|---|---|

| Toxicity vs. Aedes aegypti | Piperidine derivatives | OLS-MLR, SVM | ~0.80 | 33 |

| Cardiotoxicity (hERG block) | Piperidine derivatives | Monte Carlo Method | 0.90 - 0.94 | Not Specified |

| Antiproliferative Activity | Furan-pyrazole piperidines | GA-MLR | Not Specified | Not Specified |

This table summarizes QSAR studies on various piperidine derivatives, illustrating the methodologies that could be applied to this compound. nih.govnih.govmdpi.com

Correlation of Structural Features with Biological Potency

The ultimate goal of a QSAR study is to understand which structural features are either beneficial or detrimental to biological potency. The descriptors included in the final QSAR equation provide this crucial information. For instance, the presence of a descriptor with a positive coefficient in the equation suggests that increasing the value of that property (e.g., lipophilicity, number of hydrogen bond donors) enhances biological activity, while a negative coefficient suggests the opposite.

In studies on piperidin-4-ones and their analogs, various structural features have been correlated with activity. The piperidin-4-one nucleus itself is considered a versatile pharmacophore that can be modified to improve receptor interactions and biological effects. tandfonline.com For example, in a QSAR study on thiazolidine-4-one derivatives (structurally related heterocyclic ketones), descriptors related to polarizability, electronegativity, and the number of halogen atoms were found to be positively correlated with antitubercular activity. nih.gov This suggests that the dichloroacetyl group in this compound, with its two halogen atoms, could be a key contributor to its biological potency.

The analysis of QSAR models for piperidine derivatives has revealed the importance of:

Topological and 3D Descriptors : These features, which describe molecular shape, size, and connectivity, are often critical for activity. nih.govnih.gov

Electronic Properties : Features like the distribution of charges and the potential for electrostatic interactions are frequently identified as important.

Lipophilicity : The balance between hydrophilicity and lipophilicity, often represented by descriptors like LogP, is a common factor influencing how a molecule interacts with biological systems.

By understanding these correlations, medicinal chemists can rationally design new derivatives, such as analogs of this compound, with optimized properties for a specific biological target.

Structure Activity Relationship Sar Investigations in Vitro

Impact of Substituents on Piperidin-4-one Ring

The piperidin-4-one ring serves as a versatile scaffold that can be modified at various positions to modulate biological activity. nih.gov Research has focused on substitutions on the ring itself and on aryl groups attached to it, as well as the stereochemical arrangement of these substituents.

Influence of Aryl Ring Substitutions on Cytotoxicity

The introduction of aryl groups, typically as benzylidene moieties at the 3 and 5 positions of the piperidin-4-one ring, creates a class of compounds with significant cytotoxic potential. The nature and position of substituents on these aryl rings play a pivotal role in determining the potency and selectivity of the compounds.

A quantitative structure-activity relationship (QSAR) study on a series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones demonstrated a clear correlation between the electronic properties of the aryl substituents and cytotoxic activity. nih.govmdpi.com The study revealed that increasing the magnitude of the Hammett sigma (σ) values of the substituents on the aryl rings led to enhanced cytotoxic potencies and better selectivity for cancer cells over non-malignant cells. nih.gov This suggests that electron-withdrawing groups on the aryl rings are beneficial for activity. For instance, compounds with nitro (NO₂) and trifluoromethyl (CF₃) groups were identified as particularly potent, with several exhibiting submicromolar CC50 values against various squamous cell carcinoma lines. nih.govmdpi.com

The position of the substituent on the aryl ring is also crucial. Investigations into ortho-substituted 3,5-bis(benzylidene)-4-piperidones provided some evidence that ortho-substituents can enhance cytotoxic potency compared to the same groups at meta or para positions. nih.govscilit.com However, the effect is not universal and can be influenced by the specific substituent and cell line being tested. nih.gov For example, while some ortho-substituted compounds showed promising cytotoxicity, the introduction of a second identical substituent did not always lead to increased potency. nih.gov Molecular modeling suggests that ortho-substituents can increase the torsion angle between the aryl ring and the adjacent olefinic group, a conformational change that has been linked to bioactivity. nih.gov

Interactive Table: Cytotoxicity of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones against HSC-2 Cancer Cells nih.govmdpi.com

| Compound | Aryl Substituent (R) | CC50 (µM) | Selectivity Index (SI) |

| 1a | H | 0.49 | 4.6 |

| 1d | 4-Cl | 0.22 | 10.4 |

| 1g | 4-NO₂ | 0.09 | 16.0 |

| 1k | 4-CF₃ | 0.08 | >27.5 |

| 1l | 3,4,5-(OCH₃)₃ | 1.1 | 1.9 |

CC50 is the concentration required to cause 50% cell death. SI is the ratio of cytotoxicity against normal cells to cancer cells.

Effects of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of the biological activity of piperidin-4-one derivatives. The spatial arrangement of substituents can significantly affect how a molecule interacts with its biological target. nih.gov Studies on various piperidin-4-one derivatives have established that different stereoisomers can exhibit markedly different potencies in antibacterial, antifungal, and anthelmintic assays. nih.gov Although specific stereochemical studies on 1-(dichloroacetyl)piperidin-4-one are not extensively detailed in the provided context, the principles derived from related structures are applicable. For instance, the synthesis of chiral piperidines often aims for specific stereoisomers to achieve desired biological outcomes, underscoring the general importance of stereocontrol in the design of piperidine-based pharmacologically active agents. nih.govmdpi.com

Role of the Dichloroacetyl Moiety in Biological Potency

The dichloroacetyl (DCA) group is not merely a passive component of the molecule but an active contributor to its biological profile. Dichloroacetic acid itself is known to be an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), an enzyme often upregulated in cancer cells, though it is considered a weak anticancer agent on its own. mdpi.comnih.gov

The strategy of creating hybrid molecules by attaching the dichloroacetyl group to a potent cytotoxic scaffold, such as 3,5-bis(benzylidene)-4-piperidones, has proven effective. nih.gov This molecular hybridization can lead to compounds with enhanced cytotoxicity compared to the parent scaffolds or DCA alone. nih.gov For example, a series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones displayed potent, submicromolar cytotoxicity against several cancer cell lines, while being significantly less toxic to non-malignant cells. nih.govmdpi.comnih.gov The dichloroacetyl moiety is believed to target mitochondrial function through PDK inhibition, complementing the cytotoxic action of the piperidone core, which may involve mechanisms like the depletion of cellular thiols. nih.govnih.gov This dual-action approach may also help in overcoming drug resistance. mdpi.com

Linker Unit Modifications and Their Pharmacological Implications

In the context of complex piperidine (B6355638) derivatives, the groups connecting the core heterocycle to other pharmacophores can be considered linkers. Modifications to these linkers, including the N-acyl group in this compound, can have profound pharmacological implications.

Replacing the piperidine ring with a piperazine (B1678402) and modifying the linker has been shown to significantly impact the physicochemical properties and biological activity of molecules. nih.gov For instance, in the design of PROTACs, incorporating a piperazine in the linker can improve solubility and rigidity. nih.gov However, the pKa of the piperazine, and thus its protonation state at physiological pH, is highly sensitive to nearby chemical groups, such as amide bonds, which can reduce basicity and negate the intended solubility enhancement. nih.gov

Comparative SAR Analysis with Related Piperidone Scaffolds

Comparing the SAR of this compound derivatives with other piperidone-based scaffolds provides a broader understanding of their therapeutic potential.

One key comparison is between N-unsubstituted 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs. Studies have shown that N-acylation, for example with an acryloyl group, can lead to compounds with greater cytotoxic potency and selectivity for malignant cells. nih.gov The N-acryloyl derivatives possess an additional site for thiol alkylation, which is believed to contribute to their enhanced activity by allowing for more sequential interactions with cellular nucleophiles. nih.gov Similarly, the N-dichloroacetyl group provides a distinct mechanism of action, targeting PDK, which differentiates its activity profile from simpler N-acyl or N-unsubstituted piperidones. nih.govnih.gov

The core piperidone scaffold itself is a curcumin (B1669340) mimic, and many 3,5-bis(ylidene)-4-piperidone derivatives have been developed to exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective properties. nih.gov For example, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have shown anti-inflammatory effects by inhibiting IL-6 and TNF-α. nih.gov Another related scaffold, 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones, yielded potent antiproliferative agents against various cancer cell lines, with minimal cytotoxicity to non-cancer cells. nih.gov

Furthermore, replacing the piperidine ring with a piperazine can significantly alter the binding modes and affinity for biological targets. A comparative study of piperidine and piperazine derivatives as sigma receptor ligands showed that the two scaffolds likely interact with the receptor in different ways, leading to different affinity and selectivity profiles. nih.gov This emphasizes that the choice of the heterocyclic core is a critical decision in the design of bioactive compounds.

Mechanistic Investigations of Biological Activity in Vitro

Cellular Mechanism of Action Studies

Research into dichloroacetylated piperidone derivatives demonstrates a multi-faceted mechanism of action against cancer cell lines, primarily centered around the induction of programmed cell death and disruption of the cell division cycle.

Studies on 1-dichloroacetyl-3,5-bis(benzylidene)-4-piperidone derivatives, such as those with difluoro- and dichloro- substitutions on the benzylidene rings, indicate they induce cell death through the intrinsic apoptotic pathway nih.gov. The process of apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. The externalization of phosphatidylserine, an early marker of apoptosis, was observed in cancer cells treated with these compounds, confirming an apoptotic mechanism of cell death nih.gov.

A crucial step in the induction of the intrinsic apoptotic pathway by these piperidone compounds is the disruption of mitochondrial function. Treatment of cancer cells with these derivatives leads to the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial depolarization nih.gov. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, leading to cell death nih.gov. Mitochondrial depolarization, or the loss of the electrochemical gradient across the mitochondrial membrane, is a critical event that often precedes the release of pro-apoptotic factors into the cytoplasm nih.gov. One study on a dimeric 3,5-bis(benzylidene)-4-piperidone also confirmed its ability to generate ROS and depolarize the mitochondrial membrane in human colon carcinoma cells nih.gov.

The execution phase of apoptosis is carried out by a family of proteases called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is considered a hallmark of apoptosis nih.gov. Research has shown that treatment of lymphoma and colon cancer cells with 1-dichloroacetyl-3,5-bis(benzylidene)-4-piperidone derivatives leads to the activation of caspase-3/7 nih.gov. Similarly, other studies on related compounds confirmed the cleavage of procaspase 3 to its active form, caspase 3, which in turn leads to the cleavage of other cellular proteins like poly(ADP-ribose) polymerase (PARP) mdpi.comnih.gov. This cascade of events ensures the orderly dismantling of the cell.

| Compound Type | Cell Line | Observed Effect | Source |

|---|---|---|---|

| 1-dichloroacetyl-3,5-bis(benzylidene)-4-piperidones | CEM (Lymphoma) & COLO 205 (Colon) | Activation of Caspase-3/7 | nih.gov |

| 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones | Ca9-22 (Squamous Cell Carcinoma) | Cleavage of Procaspase 3 | mdpi.comnih.gov |

| Dimeric 3,5-bis(benzylidene)-4-piperidone | HCT116 (Colon Carcinoma) | Activation of Caspases-3 and -7 | nih.gov |

In addition to inducing apoptosis, these piperidone compounds disrupt the normal progression of the cell cycle. Multiple studies have demonstrated that various 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones cause cell cycle arrest at the G2/M phase in squamous cell carcinoma and other cancer cell lines nih.govmdpi.comnih.gov. The G2/M checkpoint prevents cells from entering mitosis (M phase) with damaged DNA, and arrest at this stage can provide an opportunity for DNA repair or trigger apoptosis if the damage is too severe. This G2/M accumulation was noted as a more prominent effect than apoptosis in some instances, suggesting it is a primary mechanism of action mdpi.comnih.gov.

| Compound Series | Cell Line | Cell Cycle Effect | Source |

|---|---|---|---|

| 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones (Series 1) | Ca9-22 (Squamous Cell Carcinoma) | Prominent mitotic or G2/M accumulation | mdpi.comnih.gov |

| Dimeric 3,5-bis(benzylidene)-4-piperidone (Compound 3b) | HCT116 (Colon Carcinoma) | G2 arrest, followed by sub-G1 accumulation | nih.gov |

| 1-dichloroacetyl – 3,5-bis(benzylidene)-4-piperidones (2608 & 2610) | Lymphoma & Colon Cancer Lines | Cell cycle alteration | nih.gov |

A direct consequence of apoptosis induction is the fragmentation of the cell's DNA. Treatment with 1-dichloroacetyl-3,5-bis(benzylidene)-4-piperidone derivatives was shown to elicit DNA fragmentation in both lymphoma and colon cancer cell lines nih.gov. This was evidenced by an increase in the sub-G0/G1 cell population during cell cycle analysis, which is indicative of cells containing fragmented DNA nih.gov. This fragmentation is a terminal event in apoptosis, carried out by caspase-activated DNases.

Biochemical Target Identification and Deconvolution

While the precise molecular targets of 1-(Dichloroacetyl)piperidin-4-one and its derivatives are still under full investigation, research points toward several potential biochemical interactions.

The design of these hybrid molecules often involves combining two or more bioactive components to engage multiple targets mdpi.com. The dichloroacetyl group is a key feature, as dichloroacetic acid (DCA) is a known inhibitor of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) mdpi.com. PDKs are enzymes that are often upregulated in tumors and play a role in the metabolic shift towards glycolysis (the Warburg effect). By inhibiting PDK, the dichloroacetyl moiety may interfere with tumor cell metabolism mdpi.com.

Furthermore, studies on related piperidone compounds, specifically 1-dichloroacetyl – 3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610), found that they act as proteasome inhibitors. This was demonstrated by an increase in the levels of poly-ubiquitinated proteins in treated lymphoma and colon cell lines nih.gov. The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins; its inhibition leads to an accumulation of these proteins, which can trigger apoptosis and is a validated anti-cancer strategy.

Chemical Proteomics Approaches for Target Identification

Chemical proteomics is a powerful discipline used to identify the protein targets of bioactive small molecules within a complex biological system. This approach helps to elucidate a compound's mechanism of action and potential off-target effects. The core strategy often involves designing and synthesizing a chemical probe based on the structure of the bioactive molecule. This probe typically includes a reactive group for covalent binding or a photoreactive group for cross-linking to target proteins, along with a reporter tag, such as biotin or a fluorophore, for enrichment and detection. After introducing the probe to a cellular lysate or intact cells, the probe-protein complexes are isolated and the target proteins are identified using advanced mass spectrometry techniques.

While this methodology is broadly applicable for target deconvolution, specific studies employing chemical proteomics to comprehensively identify the protein interaction partners of this compound are not extensively detailed in the currently available scientific literature.

Activity-Based Protein Profiling (ABPP) in Target Discovery

Activity-Based Protein Profiling (ABPP) is a specialized branch of chemical proteomics that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. ABPP probes are designed to be active-site directed, typically featuring a reactive group (or "warhead") that covalently binds to a catalytically active residue within an enzyme's active site. This reactivity is key, as it ensures that the probe only labels active enzymes, providing a snapshot of their functional status rather than just their abundance.

This technique is highly effective for discovering new therapeutic targets, developing selective inhibitors, and illuminating the roles of specific enzymes in disease states like cancer. Despite the utility of ABPP in drug discovery, its specific application to map the enzymatic targets of this compound has not been prominently documented in published research.

Competitive Binding Assays

Competitive binding assays are a fundamental tool for characterizing the interaction between a compound and its protein target, as well as for determining binding affinity and selectivity. In this experimental setup, the compound of interest competes with a known labeled ligand (e.g., a radioligand or fluorescent probe) for binding to a specific receptor or enzyme. The ability of the test compound to displace the labeled ligand is measured, allowing for the calculation of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.

Elucidation of Molecular Pathways

Inhibition of Proteasome Function and Poly-ubiquitinated Protein Accumulation

Research into compounds structurally related to this compound has demonstrated a clear interaction with the ubiquitin-proteasome system. The proteasome is a critical cellular machine responsible for degrading damaged or unneeded proteins, which are marked for destruction by the attachment of ubiquitin chains. Inhibition of this system leads to the buildup of these poly-ubiquitinated proteins, causing cellular stress and often triggering apoptosis, a form of programmed cell death.

Studies on two closely related analogues, 1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone (Compound 2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (Compound 2610), have shown that they function as proteasome inhibitors. Treatment of lymphoma and colon cancer cell lines with these compounds resulted in a significant increase in the levels of poly-ubiquitinated proteins, confirming their inhibitory effect on the proteasome pathway. This accumulation of ubiquitinated proteins is a hallmark of proteasome inhibition and is a key mechanism contributing to their cytotoxic effects against cancer cells.

| Compound | Core Structure | Observed Effect | Cell Lines Tested | Reference |

|---|---|---|---|---|

| Compound 2608 | 1-dichloroacetyl-4-piperidone | Increased levels of poly-ubiquitinated proteins | CEM (lymphoma), COLO 205 (colon) | |

| Compound 2610 | 1-dichloroacetyl-4-piperidone | Increased levels of poly-ubiquitinated proteins | CEM (lymphoma), COLO 205 (colon) |

Cleavage of Poly(ADP-ribose) Polymerase (PARP) and Procaspase

The induction of apoptosis is a key outcome of proteasome inhibition by dichloroacetyl-piperidone analogues. A central event in the apoptotic cascade is the activation of caspases, a family of protease enzymes. Once activated, effector caspases like caspase-3 and caspase-7 proceed to cleave a variety of cellular substrates, leading to the dismantling of the cell.

Two of the most important substrates for these caspases are procaspases and Poly(ADP-ribose) Polymerase (PARP). The cleavage of procaspases leads to their activation, amplifying the apoptotic signal. The cleavage of PARP, a DNA repair enzyme, is considered a hallmark of apoptosis. This cleavage inactivates PARP, preventing it from depleting cellular energy reserves and ensuring the apoptotic process proceeds efficiently. Research on the related compounds 2608 and 2610 has shown that they induce the activation of caspase-3/7 in lymphoma and colon cancer cells, indicating that their mechanism of action involves the engagement of this critical apoptotic pathway which is responsible for PARP and procaspase cleavage.

Interaction with Specific Enzymes and Receptors (e.g., NLRP3, TrxR)

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines and can lead to a form of inflammatory cell death called pyroptosis. It achieves this by activating procaspase-1. Due to its role in numerous inflammatory diseases, NLRP3 is a significant therapeutic target. While various compounds containing a piperidine (B6355638) scaffold have been investigated as inhibitors of the NLRP3 inflammasome, direct evidence of this compound interacting with and modulating NLRP3 activity is not documented in the available literature.

Thioredoxin Reductase (TrxR): Mammalian thioredoxin reductases (TrxR) are critical antioxidant enzymes that play a key role in maintaining cellular redox balance. They are involved in various cellular processes, and their inhibition can lead to oxidative stress and cell death, making them a target for anticancer drug development. Although various chemical entities are known to interact with and inhibit TrxR, specific studies detailing the interaction between this compound and this enzyme have not been found in a review of the scientific literature.

Enzyme Inhibition Studies Biochemical

Inhibition of Pyruvate (B1213749) Dehydrogenase Kinases (PDKs)

The dichloroacetyl moiety of 1-(dichloroacetyl)piperidin-4-one is structurally related to dichloroacetate (B87207) (DCA), a known inhibitor of pyruvate dehydrogenase kinases (PDKs). PDKs are a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). This inactivation shifts glucose metabolism from oxidative phosphorylation towards glycolysis, a hallmark of many cancer cells known as the Warburg effect.

Research into DCA has shown that it can reverse this metabolic switch by inhibiting PDKs, thus promoting the metabolic processing of pyruvate in the mitochondria. Studies on a series of 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones, which share the same dichloroacetyl functional group as the subject compound, were pursued based on the rationale that the dichloroacetyl group would confer PDK inhibitory activity. nih.gov This suggests that the biological activity of this compound is likely attributed to its function as a PDK inhibitor, mediated by the dichloroacetyl group.

The inhibitory effects of the related compound, dichloroacetate (DCA), on cancer cell growth have been quantified. For instance, in a study on melanoma cell lines, DCA exhibited varying IC50 values, indicating differential sensitivity among cell lines.

IC50 Values of Dichloroacetate (DCA) in Melanoma Cell Lines

| Cell Line | IC50 (mM) |

|---|---|

| MeWo | 13.3 |

| SK-MEL-2 | 27.0 |

Data sourced from a study on the effects of Dichloroacetate on melanoma cell lines. nih.gov

Modulating Deubiquitinases (e.g., USP14/UCHL5)

Deubiquitinating enzymes (DUBs), such as the ubiquitin-specific protease 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5), are associated with the proteasome and play a critical role in regulating protein degradation. Inhibition of these enzymes can enhance the degradation of specific proteins, a strategy being explored for therapeutic purposes. A thorough review of the scientific literature did not yield any studies on the inhibitory activity of this compound against USP14 or UCHL5.

Cholinesterase Enzyme Inhibition (e.g., AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. While various piperidine-containing compounds have been investigated as cholinesterase inhibitors, there is no available research in the scientific literature that specifically examines the effects of this compound on either AChE or BChE.

Farnesyltransferase (FT) Inhibition

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, a post-translational modification crucial for their function and localization within the cell. The Ras family of oncoproteins are key substrates for FTase, making FTase inhibition a target for cancer therapy. Although novel piperidine (B6355638) derivatives have been explored as FTase inhibitors, no studies were found that investigate the potential of this compound as an inhibitor of this enzyme. nih.gov

Mechanistic Aspects of Enzyme-Inhibitor Binding

The likely mechanism of action for this compound as an enzyme inhibitor is centered on the behavior of its dichloroacetyl group, which acts as a dichloroacetate (DCA) mimetic. Structural studies on the binding of DCA to PDK1 have revealed the basis of its inhibitory effect. nih.gov

DCA binds to a specific site in the N-terminal domain of PDK1, within a helix bundle. nih.gov This binding event induces localized conformational changes that are transmitted to both the nucleotide-binding pocket (where ATP binds) and the lipoyl-binding pocket of the enzyme. nih.gov These allosteric changes ultimately lead to the inactivation of the kinase's catalytic activity. nih.gov Therefore, it is plausible that this compound exerts its PDK-inhibitory effects through a similar binding mechanism, where the dichloroacetyl moiety occupies the same binding pocket as DCA on the PDK enzyme.

No information is available regarding the binding mechanisms of this compound to deubiquitinases, cholinesterases, or farnesyltransferase, as no inhibitory activity against these enzymes has been reported.

Reaction Kinetics and Thermodynamics in the Context of 1 Dichloroacetyl Piperidin 4 One Synthesis and Transformations

Reaction Rate Determination and Rate Laws

The rate of a chemical reaction is a measure of how fast reactants are converted into products. For the synthesis of 1-(dichloroacetyl)piperidin-4-one from piperidin-4-one and dichloroacetyl chloride, the reaction rate can be determined by monitoring the change in concentration of a reactant or product over time. Experimental techniques such as spectroscopy (e.g., NMR, IR), chromatography (e.g., HPLC, GC), or quenching and titration could be employed for this purpose.

The rate law for this reaction would express the relationship between the reaction rate and the concentrations of the reactants. A plausible rate law for the N-acylation of piperidin-4-one could be of the form:

Rate = k[Piperidin-4-one]m[Dichloroacetyl Chloride]n

where:

k is the rate constant.

[Piperidin-4-one] and [Dichloroacetyl Chloride] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally.

Table 1: Hypothetical Initial Rates Data for the Synthesis of this compound

| Experiment | [Piperidin-4-one] (mol/L) | [Dichloroacetyl Chloride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

This table illustrates how the method of initial rates could be used to determine the reaction orders. In this hypothetical example, doubling the concentration of either reactant doubles the initial rate, suggesting the reaction is first order with respect to each reactant.

Activation Energies and Arrhenius Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. The Arrhenius equation relates the rate constant (k) to the activation energy and temperature:

k = A * e(-Ea/RT)

where:

A is the pre-exponential factor (or frequency factor), which is related to the frequency of collisions and the orientation of the reacting molecules.

Ea is the activation energy.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

The Arrhenius parameters, Ea and A, can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). The slope of this plot is equal to -Ea/R, and the y-intercept is ln(A). A higher activation energy implies a greater sensitivity of the reaction rate to temperature. For the synthesis of this compound, determining these parameters would be crucial for optimizing reaction conditions to achieve a desired reaction rate.

Influence of Reaction Conditions on Kinetics (e.g., Temperature, Concentration, pH)

Several factors can influence the kinetics of the synthesis of this compound:

Temperature: Increasing the temperature generally increases the reaction rate, as more molecules will have sufficient kinetic energy to overcome the activation energy barrier. The extent of this increase is dictated by the activation energy of the reaction.

Concentration: As described by the rate law, increasing the concentration of the reactants will typically increase the reaction rate due to a higher frequency of molecular collisions.

pH: The pH of the reaction medium can have a significant effect on the N-acylation of piperidin-4-one. The piperidine (B6355638) nitrogen is basic and can be protonated in acidic conditions. The protonated form is not nucleophilic and will not react with the acyl chloride. Therefore, the reaction is typically carried out under neutral or slightly basic conditions. The use of a non-nucleophilic base is common in such reactions to scavenge the HCl produced, thereby preventing the protonation of the starting amine and driving the reaction to completion.

Thermodynamic Parameters and Their Implications

The thermodynamics of a reaction are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters determine the spontaneity and equilibrium position of the reaction.

Enthalpy Change (ΔH): The formation of an amide bond is generally an exothermic process, meaning it releases heat (ΔH < 0). This is because the bonds formed in the product are stronger than the bonds broken in the reactants.

Entropy Change (ΔS): The reaction of piperidin-4-one with dichloroacetyl chloride involves two reactant molecules combining to form one product molecule (and HCl). This generally leads to a decrease in entropy (ΔS < 0) as the system becomes more ordered.

Gibbs Free Energy Change (ΔG): The spontaneity of the reaction is determined by the Gibbs free energy change, which is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS . For the reaction to be spontaneous, ΔG must be negative. Given that the reaction is typically exothermic (negative ΔH) and has a negative entropy change, the spontaneity will be temperature-dependent. At lower temperatures, the favorable enthalpy term is likely to dominate, making the reaction spontaneous.

Table 2: Expected Thermodynamic Parameters for the Synthesis of this compound

| Thermodynamic Parameter | Expected Sign | Implication |

| ΔH (Enthalpy) | Negative | Exothermic reaction, releases heat. |

| ΔS (Entropy) | Negative | Increase in order, fewer molecules in products. |

| ΔG (Gibbs Free Energy) | Negative (at typical reaction temperatures) | Spontaneous reaction. |

Investigation of Elementary Reaction Steps and Reaction Mechanisms

The N-acylation of a secondary amine like piperidin-4-one with an acyl chloride like dichloroacetyl chloride is generally believed to proceed through a nucleophilic acyl substitution mechanism. This multi-step mechanism involves the following elementary steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-one acts as a nucleophile and attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed.

Deprotonation: The resulting protonated amide is then deprotonated, typically by a base present in the reaction mixture (such as another molecule of the amine or an added non-nucleophilic base like triethylamine), to yield the final product, this compound.

Investigating these elementary steps can be done through various techniques, including isotopic labeling studies, computational modeling, and the detection of reaction intermediates using advanced spectroscopic methods.

Pre-equilibria and Steady-State Approximations in Complex Reactions

Pre-equilibrium: If the first step of a reaction is a rapid equilibrium and a subsequent step is slow (rate-determining), the pre-equilibrium approximation can be used. For the acylation of piperidin-4-one, if the formation of the tetrahedral intermediate is a rapid and reversible step, this approximation could potentially be applied.

Steady-State Approximation: This approximation is applied to the concentration of a reactive intermediate. It assumes that the concentration of the intermediate remains constant throughout most of the reaction, meaning its rate of formation is equal to its rate of consumption. For the tetrahedral intermediate in the N-acylation reaction, if it is highly reactive and present at a very low concentration, the steady-state approximation could be used to derive a rate law that is consistent with experimental observations.

The application of these approximations allows for the derivation of rate laws for complex reaction mechanisms that can be tested against experimental data to validate the proposed mechanism.

Lead Compound Identification and Pharmaceutical Scaffold Design Strategies

Identification of Lead Molecules based on In Vitro Efficacy and Selectivity

The identification of lead molecules is a critical first step in drug discovery, relying heavily on in vitro assays to determine a compound's efficacy and selectivity against a specific biological target. The piperidin-4-one scaffold has served as a foundational structure for developing numerous derivatives that have been rigorously evaluated.

Researchers have synthesized and screened libraries of compounds built around this core to identify initial hits. For example, in the quest for CCR5 inhibitors for anti-HIV-1 agents, a series of novel piperidine-4-carboxamide derivatives were designed. nih.gov Through calcium mobilization assays, specific compounds were identified that showed inhibitory activity equivalent to the control drug, maraviroc, with IC₅₀ values in the nanomolar range. nih.gov

Similarly, a series of novel piperidin-4-ol derivatives were designed and evaluated for their potential in treating HIV. researchgate.net One derivative, a piperidin-4-hydroxyl benzotriazole, demonstrated comparable CCR5 antagonistic activity with a promising IC₅₀ value of 1.28 µg/mL. researchgate.net In another study focused on antitubercular agents, a library of dipiperidines was evaluated, leading to the identification of SQ609 as the best-in-class lead compound based on its potent in vitro activity against Mycobacterium tuberculosis and its efficacy in infected macrophages. johnshopkins.edu

The process often involves screening against a panel of targets to ensure selectivity. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were evaluated for their affinity at both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov This dual screening allowed for the identification of compounds with high affinity and selectivity for the σ₁ receptor, a crucial step in selecting a lead for further development. nih.gov The data gathered from these initial screenings, including IC₅₀ values and inhibition rates, are paramount for selecting promising lead candidates for subsequent optimization.

Table 1: In Vitro Efficacy of Selected Piperidine (B6355638) Derivatives

| Compound Series | Target | Key Finding | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Piperidine-4-carboxamides | CCR5 | Equivalent inhibitory activity to maraviroc. | 25.53 nM (for 16i) | nih.gov |

| Piperidin-4-ol derivatives | CCR5 | Promising antagonistic activity. | 1.28 µg/mL | researchgate.net |

| Dipiperidines (SQ609) | M. tuberculosis | Inhibited >90% of intracellular bacterial growth. | <4 µg/mL | johnshopkins.edu |

| 4-piperidin-4-yl-triazoles | Histone Deacetylase 6 | Selective inhibition. | Low nM range | nih.gov |

Hybrid Molecule Design Principles